molecular formula C6H9ClN2O2S B1198068 4-Aminobenzenesulfonamide hydrochloride CAS No. 6101-31-1

4-Aminobenzenesulfonamide hydrochloride

Cat. No. B1198068
CAS RN: 6101-31-1
M. Wt: 208.67 g/mol
InChI Key: XZMIAZCXISFPEJ-UHFFFAOYSA-N
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Description

4-Aminobenzenesulfonamide hydrochloride is an important chemical compound with a broad range of applications in synthetic chemistry and material science. Its synthesis, molecular structure analysis, chemical reactions, and properties are of significant interest in the development of new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of 4-Aminobenzenesulfonamide involves the reaction of 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic acid in ethanol. This method is used to produce various sulfonamide compounds through optimized reactions, highlighting the versatility of 4-aminobenzenesulfonamide as a precursor for synthesizing novel compounds with potential antimicrobial activity (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds derived from 4-aminobenzenesulfonamide has been characterized using a variety of spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectral analysis. These studies confirm the structural integrity and complexity of synthesized compounds (Naganagowda & Petsom, 2011).

Chemical Reactions and Properties

Sulfonamide derivatives exhibit significant antimicrobial activity, which has been studied through the synthesis of novel compounds like 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) and its oxinates. These compounds are analyzed for their potential in combating bacterial and fungal strains, demonstrating the chemical reactivity and utility of 4-aminobenzenesulfonamide derivatives in developing new antimicrobial agents (Vanparia et al., 2010).

Physical Properties Analysis

The solubility and solution thermodynamics of 4-aminobenzenesulfonamide in various binary solvent systems have been investigated. These studies provide insights into the solubility behavior and thermodynamic properties of sulfonamides, crucial for their application in pharmaceutical formulations and chemical synthesis (Asadi et al., 2020).

Chemical Properties Analysis

The chemical properties of 4-aminobenzenesulfonamide derivatives, including their reactivity and interactions with other molecules, have been explored through various synthesis and characterization studies. These investigations highlight the functional versatility and potential applications of sulfonamide compounds in chemical synthesis and material science (Naganagowda & Petsom, 2011); (Vanparia et al., 2010); (Asadi et al., 2020).

Scientific Research Applications

  • Antimicrobial and Therapeutic Applications :

    • Bliss and Long (1937) discussed the role of para-aminobenzenesulfonamide in treating streptococci infections, suggesting its importance in phagocytosis and antimicrobial activity (Bliss & Long, 1937).
    • Vanparia et al. (2010) synthesized a novel derivative of 4-aminobenzenesulfonamide and found it exhibited significant antimicrobial activity against various bacterial and fungal strains (Vanparia et al., 2010).
  • Chemical Reactions and Solubility Studies :

    • Asadi et al. (2020) investigated the solubility of 4-aminobenzenesulfonamide in different solvent systems, highlighting its varying solubility and solution thermodynamics, which is crucial for its applications in chemical synthesis (Asadi et al., 2020).
  • Pharmacological Evaluations and Drug Design :

    • Mahdi (2017) explored derivatives of 4-aminobenzenesulfonamide in creating potential anti-inflammatory agents, demonstrating significant reduction in paw edema in rats (Mahdi, 2017).
    • Nasser et al. (2018) linked 4-aminobenzenesulfonamide derivatives to naproxen, aiming to increase its selectivity and reduce side effects, illustrating the compound's role in drug modification (Nasser et al., 2018).
  • Studies on Corrosion Inhibition :

    • Zor et al. (2011) examined the effects of 4-aminobenzenesulfonamide as a corrosion inhibitor for copper, combining experimental and theoretical approaches (Zor et al., 2011).
  • Cancer Research and Carbonic Anhydrase Inhibition :

    • Żołnowska et al. (2018) synthesized derivatives of 4-aminobenzenesulfonamide, evaluating their anticancer activity and inhibitory effects on carbonic anhydrase isoforms, showing potential in cancer therapy (Żołnowska et al., 2018).

Safety And Hazards

A large amount of sulfanilamide in humans can cause nausea, vomiting, diarrhea, affect the liver and kidneys, and can also cause tinnitus, dizziness, headache, and even various neurological symptoms until death .

Future Directions

4-Aminobenzenesulfonamide hydrochloride has potential applications in various fields. For instance, it can be used in the electrosynthesis of methylamine from carbon dioxide .

properties

IUPAC Name

4-aminobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMIAZCXISFPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63-74-1 (Parent)
Record name Sulfanilamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50209889
Record name Sulfanilamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzenesulfonamide hydrochloride

CAS RN

6101-31-1
Record name Sulfanilamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfanilamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFANILAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MR7LN8WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Żołnowska, J Sławiński, A Pogorzelska… - European Journal of …, 2014 - Elsevier
… Starting from 7 (0.321 g) and 4-aminobenzenesulfonamide hydrochloride (0.146 g) in dry toluene for 7 h, the title compound 33 was obtained (0.282 g, 68%): mp 239–243 C; IR (KBr) …
Number of citations: 69 www.sciencedirect.com
MA Ragab, WM Eldehna, A Nocentini, A Bonardi… - European Journal of …, 2023 - Elsevier
… The solution of ethyl 2-cyano-3-ethoxyacrylate 2 (0.85 g, 5 mmol), 4-aminobenzenesulfonamide hydrochloride 3 (1.11 g, 5 mmol) and fused sodium acetate (0.41 g, 5 mmol) in a mixture …
Number of citations: 10 www.sciencedirect.com
HS Ibrahim, SM Abou-Seri, M Tanc… - European journal of …, 2015 - Elsevier
… Ethyl 2-cyano-3-ethoxyacrylate (13) (10 mmol, 1.69 g) and 4-aminobenzenesulfonamide hydrochloride (10 mmol, 2.23 g) were refluxed in a mixture of acetic acid and water (5:1) for 4 h. …
Number of citations: 106 www.sciencedirect.com
HN Bramson, J Corona, ST Davis… - Journal of medicinal …, 2001 - ACS Publications
… compound was prepared in 66% yield from 3-[(dimethylamino)methylene]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid isobutyl ester and 4-aminobenzenesulfonamide hydrochloride …
Number of citations: 308 pubs.acs.org
MR Pullagurla - 2003 - search.proquest.com
5-HT 6 receptors are one of the recently discovered serotonin receptors. They are G-protein coupled receptors and are positively coupled to an adenylate cyclase second messenger …
Number of citations: 0 search.proquest.com

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